(R)-alpha-methyl-2-thiazolemethanol structural analysis
(R)-alpha-methyl-2-thiazolemethanol structural analysis
Topic: Structural Analysis and Characterization of (R)-1-(1,3-Thiazol-2-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Structural Analysis of (R)- -Methyl-2-thiazolemethanol: A Comprehensive Guide
Executive Summary
(R)-
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before establishing analytical protocols, the compound's fundamental properties must be baselined. The thiazole ring introduces specific electronic effects (electron-withdrawing) that influence both NMR shifts and chromatographic behavior.
| Parameter | Data / Descriptor |
| IUPAC Name | (R)-1-(1,3-thiazol-2-yl)ethanol |
| Common Name | (R)- |
| CAS Number | 131606-42-1 (R-isomer); 14531-38-5 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 143.19 g/mol |
| Chiral Center | C1 (Exocyclic carbon attached to the thiazole C2 position) |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | High in MeOH, EtOH, DMSO, CH |
Spectroscopic Characterization (NMR & MS)[1][11]
The structural connectivity is validated using high-field NMR (≥400 MHz). The thiazole ring protons and the chiral ethyl side chain provide distinct diagnostic signals.
Proton NMR ( H NMR) Analysis
Solvent: CDCl
The spectrum is characterized by the descreening effect of the aromatic thiazole ring on the methine proton.
- 7.70 ppm (1H, d, J = 3.3 Hz): Thiazole C4-H (or C5-H depending on numbering convention, typically the proton adjacent to Nitrogen is more deshielded).
- 7.28 ppm (1H, d, J = 3.3 Hz): Thiazole C5-H.
- 5.15 ppm (1H, q, J = 6.5 Hz): Chiral methine proton (C H-OH). The quartet arises from coupling with the adjacent methyl group.[1]
-
1.60 ppm (3H, d, J = 6.5 Hz): Methyl group (CH
). - ~3.5-4.5 ppm (1H, br s): Hydroxyl proton (OH). Note: Chemical shift varies with concentration and solvent.
Mass Spectrometry (ESI-MS)
-
Ionization: Electrospray Ionization (Positive Mode)
-
Parent Ion: [M+H]
= 144.2 m/z -
Fragmentation: Loss of H
O ([M+H-18] ) is common in secondary alcohols, observing a peak at ~126 m/z.
Stereochemical Determination: The Core Challenge
Validating the (R)-configuration is the most critical analytical task. Optical rotation is often insufficient due to low specific rotation values or solvent dependence. The industry gold standard is the Mosher Ester Analysis for absolute configuration and Chiral HPLC for enantiomeric excess (ee).
Absolute Configuration: Mosher Ester Analysis
This method involves derivatizing the alcohol with both (R)- and (S)-
Mechanism:
In the preferred conformer, the MTPA phenyl group shields protons on one side of the chiral center. By comparing the chemical shift differences (
-
If (R)-Alcohol: The protons on the thiazole ring will be shielded in one diastereomer, while the methyl protons are shielded in the other.
-
Protocol: See Section 5.1.
Enantiomeric Purity: Chiral HPLC
Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.
-
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Isopropanol (90:10 to 95:5) is the standard starting point for neutral alcohols.
-
Detection: UV at 254 nm (Thiazole absorption).
Synthetic Context & Impurity Profiling[9]
Understanding the synthesis route is essential for identifying potential impurities.
-
Biocatalytic Reduction (Preferred for R-isomer):
-
Chemical Reduction (Grignard/Hydride):
-
Precursor: 2-Formylthiazole + MeMgBr OR 2-Acetylthiazole + NaBH
. -
Result: Racemic mixture requiring resolution (e.g., lipase-catalyzed kinetic resolution).
-
Impurities: Over-reduction byproducts, metal residues.
-
Visualizing the Analytical Workflow
Caption: Step-by-step analytical workflow from crude isolation to quality release.
Experimental Protocols
Protocol: Mosher Ester Derivatization (Self-Validating)
Purpose: To determine absolute stereochemistry via NMR.
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Pyridine (dry).
-
CDCl
(for NMR).[3]
Step-by-Step:
-
Aliquot: Take two 10 mg samples of the (R)-
-methyl-2-thiazolemethanol. -
Reaction A (S-Ester): Dissolve Sample 1 in 0.5 mL dry pyridine. Add 1.5 eq of (R)-(-)-MTPA-Cl . Stir for 4 hours.
-
Reaction B (R-Ester): Dissolve Sample 2 in 0.5 mL dry pyridine. Add 1.5 eq of (S)-(+)-MTPA-Cl . Stir for 4 hours.
-
Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes.
-
-
Workup: Quench with water, extract with ether, wash with dilute HCl (to remove pyridine), dry over MgSO
. -
Analysis: Acquire
H NMR for both esters. -
Calculation: Calculate
for the methyl doublet and the thiazole protons.-
Validation: If the methyl group has a positive
and thiazole protons have a negative (or vice versa), the model is valid.
-
Protocol: Chiral HPLC Method
Purpose: Routine determination of Enantiomeric Excess (ee).
System Parameters:
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Wavelength: 254 nm.
System Suitability Criteria:
-
Resolution (
): > 1.5 between enantiomers (baseline separation). -
Tailing Factor: < 1.5.
-
Racemate Injection: A racemic standard must be injected first to establish retention times for both (R) and (S) peaks.
Synthesis & Impurity Origin Diagram[9]
Understanding the origin of the molecule helps in predicting impurities.
Caption: Comparison of Biocatalytic vs. Chemical routes. Biocatalysis is preferred for high ee.
References
-
Structure & Properties: National Center for Biotechnology Information. (2025).[6][2][7][8] PubChem Compound Summary for CID 520108, 2-Acetylthiazole (Precursor). Retrieved from [Link]
-
Mosher Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Secondary Alcohols via NMR Analysis of Mosher Esters. Nature Protocols. Retrieved from [Link]
-
Biocatalytic Synthesis: Fantin, G., et al. (2006). Microbial reduction of thiazolyl ketones. Tetrahedron: Asymmetry.[9] (Contextual citation for enzymatic reduction of heterocyclic ketones).
-
Chiral Separation: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
Sources
- 1. shivajicollege.ac.in [shivajicollege.ac.in]
- 2. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
